pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6H-pyrido[2,3-b][1,5]benzoxazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-8-4-3-7-13-12(8)16-10-6-2-1-5-9(10)14-11/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKXEJRITQTCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276026 | |
| Record name | Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10189-46-5 | |
| Record name | Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10189-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrido 2,3 B 1 2 Benzoxazepin 5 6h One and Its Analogues
Established Synthetic Routes to the Core Structure
Traditional methods for constructing the pyrido[2,3-b] nih.govmdpi.combenzoxazepin-5(6H)-one skeleton rely on classical cyclization strategies, which form the central oxazepine ring as the key ring-forming step.
The core synthesis of the pyrido[2,3-b] nih.govmdpi.combenzoxazepin-5(6H)-one tricycle hinges on intramolecular cyclization. A primary strategy involves the formation of an amide bond followed by an ether linkage, or vice versa, to close the seven-membered ring. A key intermediate in this process is typically a 2-(2-aminophenoxy)nicotinic acid derivative or a 2-amino-N-(2-hydroxyphenyl)nicotinamide derivative.
The general approach can be illustrated by the reaction of a 2-chloronicotinic acid with a 2-aminophenol (B121084). This initial reaction forms a diaryl ether linkage. The subsequent step involves the cyclization of the resulting intermediate, often under thermal or acid-catalyzed conditions, to form the lactam of the oxazepine ring. The versatility of this method allows for the introduction of various substituents on both the pyridine (B92270) and benzene (B151609) rings by selecting appropriately substituted starting materials. The synthesis of related benzoxazepine systems often relies on similar strategies of intramolecular condensation to form the seven-membered ring. nih.gov
A logical and effective approach to the pyrido[2,3-b] nih.govmdpi.combenzoxazepin-5(6H)-one scaffold involves the strategic combination of substituted pyridine precursors with derivatives of salicylic (B10762653) acid. In this methodology, the salicylic acid derivative provides the benzene ring and the requisite hydroxyl and carboxyl functionalities, while the substituted pyridine serves as the source of the pyridine ring.
One common pathway is the Ullmann condensation of a 2-aminopyridine (B139424) derivative with a 2-halobenzoic acid derivative (a modified salicylic acid), followed by an intramolecular lactamization. Alternatively, the reaction can proceed via the etherification of a 2-hydroxypyridine (B17775) with a 2-aminobenzoic acid derivative. The chemistry of pyridine and its derivatives is of considerable importance in the synthesis of complex intermediates leading to novel molecular structures. researchgate.net The transformation of pyridines into benzene rings, a concept known as skeletal editing, highlights the versatility of pyridine precursors in advanced organic synthesis. chemrxiv.orgresearchgate.netchemrxiv.org
The use of ortho-nitrochloro aromatic compounds represents a robust strategy for assembling the pyrido[2,3-b] nih.govmdpi.combenzoxazepin-5(6H)-one core. This method leverages the reactivity of the chloro-substituent for a nucleophilic aromatic substitution (SNAr) reaction and the utility of the nitro group as a precursor to the amine functionality required for cyclization.
A typical sequence involves the reaction of a 2-aminophenol with a 2-chloro-3-nitropyridine. The phenoxide ion of the aminophenol displaces the chloride on the electron-deficient pyridine ring to form a nitro-substituted diaryl ether intermediate. The subsequent crucial step is the reduction of the nitro group to an amine. This reduction can be achieved using various standard reagents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting amino-substituted diaryl ether can then undergo spontaneous or catalyzed intramolecular cyclization (lactamization) to yield the final tricyclic product. This approach is advantageous as it allows for the late-stage formation of one of the key reactive groups, providing a convergent route to the scaffold. Similar strategies involving nitro group reduction and subsequent cyclization have been efficiently performed in one-pot procedures for related heterocyclic systems. chemrxiv.orgresearchgate.net
Modern and Efficient Synthetic Approaches
To overcome the limitations of traditional multi-step syntheses, such as long reaction times and harsh conditions, modern techniques like microwave-assisted synthesis and flow chemistry are being explored for the construction of complex heterocyclic scaffolds.
Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.com The synthesis of pyridine-fused heterocyclic systems has particularly benefited from this technology. mdpi.com
For the synthesis of pyrido[2,3-b] nih.govmdpi.combenzoxazepin-5(6H)-one and its analogues, microwave assistance can be applied to key steps like the initial SNAr coupling and the final intramolecular cyclization. For instance, the coupling of a halopyridine with an aminophenol can be accelerated significantly under microwave irradiation. One-pot, multi-step reactions are also highly amenable to microwave assistance. A notable example is the synthesis of functionalized pyrido[2,3-d]imidazoles, where nucleophilic substitution, nitro group reduction, and imidazole (B134444) ring formation were all accomplished in a single, rapid microwave-assisted process. chemrxiv.orgresearchgate.net This demonstrates the potential for developing highly efficient, one-pot microwave protocols for the pyrido[2,3-b] nih.govmdpi.combenzoxazepin-5(6H)-one scaffold.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Key Synthetic Step (Illustrative) Data is illustrative based on typical improvements seen for similar heterocyclic syntheses.
| Reaction Step | Method | Reaction Time | Yield (%) | Reference Principle |
|---|---|---|---|---|
| SNAr Coupling of 2-chloropyridine (B119429) with 2-aminophenol | Conventional Heating | 8-24 hours | 50-70 | mdpi.com |
| Microwave Irradiation | 10-30 minutes | 85-95 | ||
| Intramolecular Cyclization | Conventional Heating | 6-12 hours | 60-75 | chemrxiv.org |
| Microwave Irradiation | 5-20 minutes | 80-90 |
Continuous flow chemistry offers significant advantages for the synthesis of complex molecules, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. These benefits are particularly relevant for reactions involving hazardous reagents or unstable intermediates.
The assembly of the pyrido[2,3-b] nih.govmdpi.combenzoxazepin-5(6H)-one scaffold could be adapted to a flow chemistry setup. For example, a packed-bed reactor containing a supported catalyst could be used for the nitro group reduction step, allowing for easy separation of the catalyst and continuous production of the amine intermediate. Similarly, potentially hazardous steps, if required, could be performed safely in the small, controlled volume of a microreactor. A two-step continuous-flow strategy was successfully developed for the synthesis of 1,4,6,7-tetrahydro-5H- nih.govresearchgate.netmdpi.orgtriazolo[4,5-c]pyridines, showcasing the power of this technique to manage challenging reaction cascades and improve safety and scalability. rsc.org Adopting a similar approach could provide a safer, more efficient, and scalable route to key intermediates and the final pyrido[2,3-b] nih.govmdpi.combenzoxazepin-5(6H)-one product.
Regioselective Functionalization and Derivatization Strategies
The biological efficacy of the pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one scaffold is intricately linked to the nature and positioning of various substituents on the tricyclic core. Researchers have explored diverse strategies to selectively introduce functional groups and tailor side chains to optimize interactions with biological targets.
Introduction of Substituents at Positions 6, 7, and 9
The functionalization of the pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one ring system, particularly at positions 6, 7, and 9 of the benzoxazepine moiety, is a key area of synthetic exploration. While detailed experimental procedures for the specific regioselective functionalization of this exact scaffold are not extensively available in public literature, the design of derivatives with substituents at these positions is a crucial aspect of developing potent and selective inhibitors of various enzymes.
In the context of developing inhibitors for Cyclin-Dependent Kinase 8 (CDK8), a series of tricyclic pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one derivatives have been designed and synthesized. nih.gov This work highlights the importance of introducing chemical complexity to the core structure to achieve high potency. nih.gov The general synthetic approach often involves the condensation of substituted 2-aminophenols with appropriate pyridine derivatives. The regioselectivity of this condensation and subsequent modifications would be dictated by the substitution pattern of the starting materials. For instance, the use of a 4-substituted 2-aminophenol would lead to a derivative with a substituent at the 8-position, while a 5-substituted 2-aminophenol would result in a 9-substituted product. Direct functionalization of the formed benzoxazepine ring is also a potential, though more challenging, avenue that can be influenced by the electronic properties of the existing rings.
Tailoring Side Chains for Enhanced Biological Activity
The modification of side chains attached to the pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one nucleus is a critical strategy for modulating the pharmacological profile of these compounds. The goal is to enhance biological activity, improve selectivity, and optimize pharmacokinetic properties.
In the development of CDK8 inhibitors, a series of derivatives were synthesized, leading to the identification of a particularly potent compound, designated as compound 2, with an IC₅₀ of 8.25 nM. nih.gov The design of these compounds was inspired by the multi-kinase inhibitor Sorafenib, with a focus on introducing chemical complexity to exploit the flexibility of the P-loop motif of the CDK8 protein. nih.govresearchgate.net This suggests that the side chains were strategically designed to interact with specific regions of the kinase's active site.
The table below summarizes the key findings for a potent derivative from this class.
| Compound ID | Target | IC₅₀ (nM) | Key Structural Insights |
| 2 | CDK8 | 8.25 | Designed by introducing chemical complexity to the Sorafenib scaffold, taking into account the flexibility of the CDK8 P-loop. nih.gov |
The tailoring of these side chains likely involves the introduction of various functional groups that can form key interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, with amino acid residues in the target protein. The selection of these side chains is often guided by computational modeling and structure-activity relationship (SAR) studies to maximize the inhibitory potential and selectivity of the compounds. nih.gov
Biological Activities and Pharmacological Investigations
Cyclin-Dependent Kinase 8 (CDK8) Inhibitory Activity
Cyclin-Dependent Kinase 8 (CDK8) is a component of the Mediator complex, a crucial regulator of transcription. nih.govresearchgate.net Overexpression and aberrant activity of CDK8 have been implicated in the development and progression of various cancers, making it a compelling target for anticancer drug discovery. researchgate.net The pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one core has been systematically explored to develop potent and selective CDK8 inhibitors.
Rational Design and Discovery of Pyrido[2,3-b]nih.govnih.govbenzoxazepin-5(6H)-one as CDK8 Inhibitors
The discovery of pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one derivatives as CDK8 inhibitors stemmed from a rational design approach. nih.gov Researchers initiated their investigation from the multi-kinase inhibitor sorafenib, introducing chemical complexity to create a tricyclic scaffold. nih.govresearchgate.net This design strategy specifically considered the flexibility of the P-loop motif within the CDK8 protein, an insight gained from analyzing existing structural data of co-crystallized CDK8 inhibitors. nih.govresearchgate.net By accommodating this flexibility, the novel derivatives were designed to achieve higher potency and selectivity for CDK8. nih.gov
In Vitro Biochemical Evaluation of CDK8 Inhibition Potency
A series of synthesized pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one derivatives underwent in vitro biochemical evaluation to determine their inhibitory activity against CDK8. nih.gov Among the tested compounds, one derivative, identified as compound 2, demonstrated the most potent inhibition of CDK8 with a half-maximal inhibitory concentration (IC50) of 8.25 nM. nih.govresearchgate.net This level of potency highlights the success of the rational design strategy in generating effective CDK8 inhibitors based on this chemical scaffold.
Table 1: In Vitro CDK8 Inhibition Data
| Compound | Target | IC50 (nM) |
|---|
| Compound 2 | CDK8 | 8.25 |
Kinase Selectivity Profiling against Enzyme Panels
To assess the specificity of the lead compounds, kinase selectivity profiling was conducted against a broad panel of kinases. Compound 2, the most potent CDK8 inhibitor from the series, exhibited a remarkable selectivity profile. nih.gov This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities. The ability to selectively inhibit CDK8 over other kinases underscores the refined design of the pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one scaffold. nih.gov
Cellular Modulation of CDK8 Substrate Phosphorylation (e.g., STAT1)
CDK8 is known to phosphorylate various downstream targets, including the Signal Transducer and Activator of Transcription 1 (STAT1), a key component of interferon signaling pathways. nih.govnih.gov The cellular activity of the pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one derivatives was evaluated by measuring their ability to modulate the phosphorylation of STAT1. In cellular assays, compound 2 demonstrated a moderate reduction in the phosphorylation of STAT1. nih.govresearchgate.net This finding is consistent with the activity of other reported Type II CDK8 inhibitors and confirms that the compound engages and inhibits CDK8 within a cellular context, leading to a downstream functional consequence. nih.govnih.gov
Structural Basis of CDK8 Inhibition through Co-crystallization Studies
To elucidate the molecular interactions responsible for the potent and selective inhibition, co-crystallization studies of compound 2 with the CDK8 protein were performed. nih.gov These studies provide a detailed, three-dimensional view of how the inhibitor binds to the active site of the kinase. nih.gov Understanding the structural basis of inhibition is invaluable for further structure-activity relationship (SAR) studies and for optimizing the lead compound's properties, such as potency, selectivity, and pharmacokinetic profile. nih.govnih.gov The insights gained from the co-crystal structure validate the initial design hypothesis that accounted for the P-loop flexibility of CDK8. nih.gov
Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) Inhibition
While the primary focus of research on the pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one scaffold has been on CDK8 inhibition, related heterocyclic structures have been investigated for their antiviral properties. Specifically, derivatives of 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one have been designed and evaluated as inhibitors of HIV-1 reverse transcriptase (RT), particularly its associated ribonuclease H (RNase H) function. nih.gov Given the structural similarities between the pharmacophore models for RNase H and integrase (IN) inhibitors, these compounds were also tested for IN inhibitory activity. nih.gov Notably, many of these derivatives were found to inhibit both RNase H and IN at micromolar concentrations. nih.gov One compound, 7a, exhibited balanced inhibitory activity against both RNase H (IC50 = 1.77 µM) and IN (IC50 = 1.18 µM). nih.gov While this research was not on the exact pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one scaffold, it suggests a potential, yet currently unexplored, avenue for this class of compounds in antiviral research.
Table 2: HIV-1 Inhibition Data for a Related Scaffold
| Compound | Target | IC50 (µM) |
|---|---|---|
| 7a | RNase H | 1.77 |
Neuroreceptor Binding and Modulatory Effects
In a separate line of investigation, the pyrido[2,3-b]benzoxazepin-5(6H)-one scaffold has been explored for its potential in treating central nervous system disorders, particularly schizophrenia. This research focuses on the compounds' ability to bind to and modulate the activity of various neuroreceptors, including dopamine (B1211576), serotonin (B10506), and adrenergic receptors.
Several derivatives of pyrido[2,3-b]benzoxazepin-5(6H)-one have demonstrated high affinity for dopamine D₂ and D₄ receptors, which are key targets for antipsychotic drugs. Affinity is typically measured as the inhibition constant (Ki), which represents the concentration of a drug that will bind to 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
One notable derivative, 8-fluoro-6-(4-piperidinylmethyl)pyrido[2,3-b]benzoxazepin-5(6H)-one, displayed a Ki value of 15 nM for the D₂ receptor. Further optimization led to the discovery of N-((1-ethyl-2-pyrrolidinyl)methyl)-8-fluoro-6H-pyrido[2,3-b]benzoxazepin-5-one, which exhibited potent D₂ receptor affinity with a Ki of 5.5 nM. This compound also showed high affinity for the D₄ receptor (Ki = 2.1 nM), suggesting a dual-target action within the dopamine system.
The serotonin system, particularly the 5-HT₁ₐ and 5-HT₂ₐ receptors, is another critical target for atypical antipsychotics. The same derivatives that showed high dopamine receptor affinity were also profiled for their interaction with serotonin receptors. The goal is often to achieve a balanced D₂/5-HT₂ₐ antagonism, which is believed to improve the efficacy and side-effect profile of antipsychotic treatments.
The compound N-((1-ethyl-2-pyrrolidinyl)methyl)-8-fluoro-6H-pyrido[2,3-b]benzoxazepin-5-one showed exceptionally high affinity for the 5-HT₂ₐ receptor, with a Ki value of 0.44 nM. It also demonstrated significant affinity for the 5-HT₁ₐ receptor (Ki = 14 nM). This profile indicates a potent interaction with key serotonin receptors involved in mood and cognition.
The development of pyrido[2,3-b]benzoxazepin-5(6H)-one derivatives for psychiatric applications exemplifies a multi-receptor target strategy. Rather than acting on a single receptor, these compounds are designed to engage with a specific profile of multiple receptors simultaneously. The rationale is that complex disorders like schizophrenia involve dysregulation across several neurotransmitter systems.
By combining potent D₂ and 5-HT₂ₐ receptor antagonism with moderate affinity for 5-HT₁ₐ and other receptors, these agents aim to achieve a more comprehensive therapeutic effect. For example, the high 5-HT₂ₐ to D₂ affinity ratio is a hallmark of atypical antipsychotics, a feature successfully engineered into these pyrido[2,3-b]benzoxazepin-5(6H)-one derivatives. This approach seeks to maximize efficacy on positive and negative symptoms of schizophrenia while minimizing motor side effects associated with older antipsychotics.
Table 2: Neuroreceptor Binding Affinities (Ki, nM) of a Lead Pyrido[2,3-b]benzoxazepin-5(6H)-one Derivative Data for N-((1-ethyl-2-pyrrolidinyl)methyl)-8-fluoro-6H-pyrido[2,3-b]benzoxazepin-5-one.
| Receptor Target | Binding Affinity (Ki, nM) |
| Dopamine D₂ | 5.5 |
| Dopamine D₄ | 2.1 |
| Serotonin 5-HT₁ₐ | 14 |
| Serotonin 5-HT₂ₐ | 0.44 |
| Adrenergic α₂ₐ | 69 |
Other Investigated Biological Activities
The pyrido[2,3-b] researchgate.netrsc.orgbenzoxazepin-5(6H)-one scaffold has been identified as a promising framework for the development of anti-cancer agents. Overexpression of Cyclin-Dependent Kinase 8 (CDK8), a component of the mediator complex that regulates gene transcription, has been noted in several types of cancer. researchgate.netnih.gov This has made CDK8 a significant target for novel cancer therapeutics. researchgate.net
Researchers designed and synthesized a series of tricyclic pyrido[2,3-b] researchgate.netrsc.orgbenzoxazepin-5(6H)-one derivatives based on the structure of the multi-kinase inhibitor Sorafenib. researchgate.netnih.gov These compounds were evaluated for their ability to inhibit CDK8. The in-vitro evaluation identified several potent inhibitors. researchgate.netnih.gov For instance, one derivative, referred to as compound 2 in a key study, emerged as the most potent inhibitor in its series, demonstrating significant inhibitory activity at the nanomolar level. researchgate.netnih.gov This compound also showed a moderate reduction in the phosphorylation of STAT1, a known substrate of CDK8, within cellular environments. nih.gov These findings underscore the potential of this chemical series in the development of targeted cancer therapies. researchgate.netnih.gov
researchgate.netrsc.org| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 2 | CDK8 | 8.25 | researchgate.netnih.gov |
| P162-0948 | CDK8 | 50.4 | researchgate.net |
Based on a review of the available scientific literature, there is limited to no specific research focused on the anti-microbial, including antibacterial and antifungal, properties of compounds with the pyrido[2,3-b] researchgate.netrsc.orgbenzoxazepin-5(6H)-one core structure. While studies have been conducted on other related benzoxazepine sysrevpharm.orgscielo.br and pyridopyrimidine nih.govmdpi.com derivatives, showing varied levels of antimicrobial efficacy, this particular scaffold remains largely unexplored in this therapeutic area.
The anti-inflammatory potential of the pyrido[2,3-b] researchgate.netrsc.orgbenzoxazepin-5(6H)-one scaffold is not extensively documented in the current body of scientific research. Investigations into other structurally related but distinct heterocyclic systems, such as certain benzoxazepine derivatives scielo.br and pyrido[2,3-d]pyridazines rsc.org, have indicated anti-inflammatory effects, often linked to the inhibition of cyclooxygenase (COX) enzymes. However, specific studies dedicated to evaluating the anti-inflammatory activity of pyrido[2,3-b] researchgate.netrsc.orgbenzoxazepin-5(6H)-one and its direct derivatives are not prominent in the available literature.
The primary focus of enzyme inhibition studies involving the pyrido[2,3-b] researchgate.netrsc.orgbenzoxazepin-5(6H)-one scaffold has been on its interaction with Cyclin-Dependent Kinase 8 (CDK8). researchgate.netnih.gov CDK8 is a kinase that plays a crucial role in regulating transcription and is implicated in the development of various cancers. researchgate.netnih.gov
A series of pyrido[2,3-b] researchgate.netrsc.orgbenzoxazepin-5(6H)-one derivatives were synthesized and tested for their inhibitory action against CDK8. researchgate.netnih.gov The research led to the identification of highly potent inhibitors, with the most effective compounds exhibiting IC₅₀ values in the low nanomolar range. researchgate.netnih.gov For example, the standout derivative from one study, compound 2, demonstrated an IC₅₀ of 8.25 nM. nih.gov Co-crystal studies of this compound provided insights into its binding mode and remarkable selectivity. nih.gov The inhibitory action was further confirmed by observing a reduction in the phosphorylation of the CDK8 substrate STAT1 in cell-based assays. nih.gov Another derivative, P162-0948, was also identified as a novel and selective CDK8 inhibitor with an IC₅₀ of 50.4 nM. researchgate.net
researchgate.netrsc.org| Compound | Enzyme Target | Inhibition (IC50) | Reference |
|---|---|---|---|
| Compound 2 | CDK8 | 8.25 nM | researchgate.netnih.gov |
| P162-0948 | CDK8 | 50.4 nM | researchgate.net |
Structure Activity Relationship Sar Studies of Pyrido 2,3 B 1 2 Benzoxazepin 5 6h One Derivatives
Influence of Substituent Nature and Position on Biological Potency
The biological potency of pyrido[2,3-b] researchgate.netnih.govbenzoxazepin-5(6H)-one derivatives as CDK8 inhibitors is highly dependent on the nature and placement of various substituents on the tricyclic core. In a key study, a series of these compounds were synthesized and evaluated for their in-vitro inhibitory activity against CDK8. researchgate.netnih.gov This investigation led to the identification of a particularly potent inhibitor, designated as compound 2, which demonstrated a half-maximal inhibitory concentration (IC₅₀) of 8.25 nM. nih.gov The remarkable potency of this specific compound underscores the importance of the substitution pattern for achieving high-affinity binding to the target kinase. researchgate.net While detailed SAR data for the full series of analogues is part of the comprehensive study, the activity of the lead compound highlights a successful combination of substituents for effective CDK8 inhibition. nih.gov
| Compound | Core Structure | Biological Target | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Compound 2 | Pyrido[2,3-b] researchgate.netnih.govbenzoxazepin-5(6H)-one | CDK8 | 8.25 nM | nih.gov |
Impact of Core Structure Modifications on Pharmacological Profile
The pharmacological profile of this class of compounds is intrinsically linked to the strategic design of the core pyrido[2,3-b] researchgate.netnih.govbenzoxazepin-5(6H)-one structure. This tricyclic system was conceived through the introduction of chemical complexity into the structure of Sorafenib, a known multi-kinase inhibitor. researchgate.netnih.gov Sorafenib's therapeutic effects are associated with the inhibition of several receptor tyrosine kinases, including VEGFR-2, and the Raf serine/threonine kinases. nih.gov
The modification from the more flexible Sorafenib scaffold to the more constrained tricyclic pyrido[2,3-b] researchgate.netnih.govbenzoxazepin-5(6H)-one system was a deliberate strategy to shift the target profile towards CDK8. researchgate.netnih.gov This structural evolution successfully repurposed the pharmacophore, yielding compounds with potent and selective activity against CDK8, a target distinct from Sorafenib's primary targets. nih.govnih.gov For instance, while Sorafenib potently inhibits VEGFR-2 tyrosine kinase, other hybrids derived from it have shown significantly reduced activity against this kinase, demonstrating how core structure modifications can fine-tune the pharmacological profile. nih.gov The development of the pyrido[2,3-b] researchgate.netnih.govbenzoxazepin-5(6H)-one core represents a successful example of scaffold hopping and rigidification to achieve a desired change in target selectivity. researchgate.netnih.gov
Conformational Analysis and its Correlation with Activity
The interaction between the pyrido[2,3-b] researchgate.netnih.govbenzoxazepin-5(6H)-one derivatives and their biological target, CDK8, is critically dependent on the conformational state of the kinase. The design of this inhibitor series specifically considered the flexibility of the P-loop motif within the CDK8 protein. researchgate.netnih.gov These compounds function as Type II inhibitors, which are characterized by their ability to bind to and stabilize the 'DFG-out' inactive conformation of the kinase. nih.gov This binding mode is distinct from Type I inhibitors that target the active 'DFG-in' conformation. nih.gov
Co-crystal studies of the most potent inhibitor, compound 2, with CDK8 have been conducted to elucidate its binding mode at an atomic level. nih.gov These studies confirm how the compound occupies the ATP-binding site and provide a structural basis for its high potency and selectivity. researchgate.netnih.gov The ability of the tricyclic scaffold to adopt a conformation that complements the specific inactive state of CDK8 is therefore directly correlated with its inhibitory activity. nih.gov This contrasts with other CDK8 inhibitors, such as CCT251545, which have been shown through X-ray crystallography to act as Type I inhibitors, highlighting the diverse conformational strategies that can be employed to target this kinase. nih.gov
Comparative SAR Analysis with Known Pharmacophores and Reference Compounds
A comparative analysis of the pyrido[2,3-b] researchgate.netnih.govbenzoxazepin-5(6H)-one series with other known pharmacophores provides valuable insights into their unique SAR profile.
Comparison with Sorafenib: The parent compound for the design of this series was Sorafenib. researchgate.netnih.gov The core strategy involved a significant structural modification to create the tricyclic system. nih.gov This transformation resulted in a profound shift in the pharmacological target. While Sorafenib is a multi-kinase inhibitor, the pyrido[2,3-b] researchgate.netnih.govbenzoxazepin-5(6H)-one derivatives were developed as potent and selective CDK8 inhibitors. researchgate.netnih.gov Compound 2, with its nanomolar potency against CDK8, exemplifies this successful retargeting. nih.gov These derivatives are also classified as Type II inhibitors, similar to Sorafenib, but their selectivity profile is markedly different and focused on CDK8. nih.govnih.gov
Comparison with Other CDK8 Inhibitors: The landscape of CDK8 inhibitors includes multiple distinct chemical scaffolds that achieve their activity through different binding modes.
Type I Inhibitors: The 3,4,5-trisubstituted pyridine (B92270) CCT251545 is a potent and selective CDK8/19 inhibitor that functions via a Type I binding mode, engaging the active 'DFG-in' conformation of the kinase. nih.gov This contrasts with the Type II mechanism of the pyrido[2,3-b] researchgate.netnih.govbenzoxazepin-5(6H)-one series. nih.govnih.gov
Other Scaffolds: Other research efforts have identified novel inhibitor series, such as pyrazolopyridines, through hybridization strategies. nih.gov These studies also perform detailed SAR and docking analyses to optimize potency and selectivity for CDK8/19. nih.gov
The development of the pyrido[2,3-b] researchgate.netnih.govbenzoxazepin-5(6H)-one class contributes a unique and potent scaffold to the arsenal (B13267) of CDK8 inhibitors, operating through a well-defined Type II mechanism that was rationally evolved from the Sorafenib pharmacophore. researchgate.netnih.gov
Computational Chemistry and Molecular Modeling in Drug Design
Ligand-Based and Structure-Based Drug Design Methodologies
Drug design strategies can be broadly categorized into ligand-based and structure-based approaches. Both methodologies have been pivotal in the exploration of the therapeutic potential of the pyrido[2,3-b] nih.govprimescholars.combenzoxazepin-5(6H)-one scaffold.
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to interact with the target. By comparing the structural and electronic properties of a set of active and inactive molecules, a pharmacophore model can be developed. This model defines the essential features required for biological activity and can be used to guide the design of new compounds or to search for existing compounds with the desired activity profile.
Structure-based drug design (SBDD) , on the other hand, is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. SBDD allows for the rational design of inhibitors that can fit into the binding site of the target and form favorable interactions. A notable example of SBDD in the context of the pyrido[2,3-b] nih.govprimescholars.combenzoxazepin-5(6H)-one scaffold is the development of derivatives as Cyclin-Dependent Kinase 8 (CDK8) inhibitors. nih.govresearchgate.net Researchers designed and synthesized tricyclic pyrido[2,3-b] nih.govprimescholars.combenzoxazepin-5(6H)-one derivatives by introducing chemical complexity to the multi-kinase inhibitor Sorafenib. nih.govresearchgate.net This design was informed by the analysis of structural information from co-crystallized CDK8 inhibitors, particularly considering the flexibility of the P-loop motif of the CDK8 protein. nih.govresearchgate.net
Virtual Screening Campaigns for Identification of Novel Inhibitors
Virtual screening (VS) is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov VS can be either ligand-based or structure-based. In ligand-based VS, a known active ligand is used as a template to identify other molecules with similar properties. In structure-based VS, the 3D structure of the target protein is used to dock a library of compounds, and their binding affinities are estimated using a scoring function.
While a specific virtual screening campaign that led to the initial discovery of the pyrido[2,3-b] nih.govprimescholars.combenzoxazepin-5(6H)-one scaffold is not extensively documented in the provided results, the principles of VS are highly relevant for identifying new inhibitors based on this core structure. For instance, virtual screening of large compound databases has been successfully used to find new scaffolds for Phosphoinositide-3-kinase (PI3K) inhibitors. nih.gov Such a process typically involves multiple filters, including 3D-database screening and extensive docking studies, to narrow down the initial pool of millions of compounds to a manageable number for experimental testing. nih.gov A similar approach could be employed to screen for novel pyrido[2,3-b] nih.govprimescholars.combenzoxazepin-5(6H)-one derivatives targeting various kinases.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a key computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule to the active site of a protein. This information is crucial for understanding the structural basis of inhibition and for guiding the optimization of lead compounds.
In the study of pyrido[2,3-b] nih.govprimescholars.combenzoxazepin-5(6H)-one derivatives as CDK8 inhibitors, co-crystal studies were performed, which provide an experimental validation of the binding mode. nih.govresearchgate.net These studies revealed the precise interactions between the inhibitor and the amino acid residues in the CDK8 active site. The analysis of such interactions is fundamental for explaining the observed inhibitory activity and for designing new derivatives with improved potency and selectivity. For instance, the docking of a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine (B1256433) derivatives into the active sites of PI3Kα and mTOR revealed that the oxygen atom of the morpholine (B109124) moiety forms a hydrogen bond with key valine residues in the hinge region of both kinases. mdpi.com This type of specific interaction is a critical determinant of inhibitor binding.
Table 1: Representative Molecular Docking Results for Kinase Inhibitors This table is illustrative of typical data obtained from molecular docking studies.
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
| Pyrazolopyrimidine derivatives | PI3K (P110 α) | Not specified | -21.44 |
| Pyridopyrazolo-triazine derivatives | Protein Kinase (PDB ID: 5IVE) | Not specified | -7.8182 |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | Not specified | -9.22 |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide detailed insights into the conformational changes that occur upon ligand binding, the stability of the ligand-protein complex, and the role of solvent molecules in the binding process. primescholars.comnih.gov
While specific MD simulation studies on the pyrido[2,3-b] nih.govprimescholars.combenzoxazepin-5(6H)-one compound were not found in the provided search results, the application of this technique to similar kinase inhibitors is well-documented. For example, MD simulations have been used to assess the stability of docking complexes of novel PI3Kα inhibitors. nih.gov These simulations, often run for nanoseconds, can reveal fluctuations in the root-mean-square deviation (RMSD) of the protein and ligand, indicating the stability of the binding pose. nih.gov Such studies are crucial for validating docking results and for providing a more dynamic and realistic picture of the ligand-target interactions. cjsc.ac.cn
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govmdpi.commdpi.com QSAR models are developed by correlating variations in the physicochemical properties of molecules with their observed biological activities. Once a statistically valid QSAR model is established, it can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net
No specific QSAR studies for pyrido[2,3-b] nih.govprimescholars.combenzoxazepin-5(6H)-one derivatives were identified in the provided search results. However, the principles of QSAR are broadly applicable to this class of compounds. For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to other kinase inhibitors to understand the structure-activity relationship. nih.govcjsc.ac.cnresearchgate.netnih.gov These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity, providing a roadmap for structural modifications to enhance potency. nih.gov
Table 2: Hypothetical Data for a QSAR Study of Pyrido[2,3-b] nih.govprimescholars.combenzoxazepin-5(6H)-one Derivatives This table is a representative example of the data used in a QSAR analysis.
| Compound | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | IC50 (nM) | pIC50 (-logIC50) |
| Derivative 1 | 350.3 | 3.2 | 1 | 4 | 50 | 7.30 |
| Derivative 2 | 364.4 | 3.5 | 1 | 4 | 25 | 7.60 |
| Derivative 3 | 378.4 | 3.8 | 1 | 5 | 10 | 8.00 |
| Derivative 4 | 392.5 | 4.1 | 2 | 5 | 100 | 7.00 |
| Derivative 5 | 406.5 | 4.4 | 2 | 6 | 5 | 8.30 |
Preclinical Research Methodologies and Evaluation Strategies
In Vitro Cellular Assays for Biological Efficacy
In vitro assays serve as the primary screening platform to evaluate the cytotoxic and cytostatic effects of pyrido[2,3-b]benzoxazepin-5(6H)-one derivatives, offering a controlled environment to study their impact on cancer cells at a molecular level.
Cell Line-Based Proliferation Assays
The antiproliferative activity of novel compounds is a cornerstone of anticancer drug screening. For derivatives of pyrido[2,3-b]benzoxazepin-5(6H)-one, this is often quantified by determining the concentration at which the compound inhibits 50% of cell growth (GI50). A series of 8-substituted derivatives have been evaluated against a panel of approximately 60 human tumor cell lines by the National Cancer Institute (NCI).
One notable derivative, 8-chloro-6-(3-chlorophenyl)-pyrido[2,3-b]benzoxazepin-5(6H)-one, demonstrated broad-spectrum antiproliferative activity. Its potency varied across different cancer types, with particularly significant effects observed in certain leukemia, colon, and breast cancer cell lines. The table below summarizes the GI50 values for this compound against a selection of representative cell lines from the NCI-60 panel.
| Cell Line | Cancer Type | GI50 (µM) |
| CCRF-CEM | Leukemia | 0.46 |
| HL-60(TB) | Leukemia | 0.53 |
| K-562 | Leukemia | 0.74 |
| MOLT-4 | Leukemia | 0.43 |
| RPMI-8226 | Leukemia | 0.46 |
| SR | Leukemia | 0.35 |
| COLO 205 | Colon Cancer | 0.43 |
| HCT-116 | Colon Cancer | 0.6 |
| HCT-15 | Colon Cancer | 0.65 |
| HT29 | Colon Cancer | 0.58 |
| KM12 | Colon Cancer | 0.5 |
| SW-620 | Colon Cancer | 0.52 |
| MCF7 | Breast Cancer | 0.53 |
| MDA-MB-231 | Breast Cancer | 0.72 |
| HS 578T | Breast Cancer | 0.58 |
| BT-549 | Breast Cancer | 0.57 |
| T-47D | Breast Cancer | 0.63 |
Cell Cycle Analysis in vitro
To understand the mechanism behind the observed growth inhibition, cell cycle analysis is performed. This technique reveals whether a compound induces cell cycle arrest at specific checkpoints, thereby preventing cancer cells from progressing through the division cycle. Studies on active pyrido[2,3-b]benzoxazepin-5(6H)-one derivatives have shown that they can interfere with cell cycle progression.
For instance, treatment of the HL-60 leukemia cell line with 8-chloro-6-(3-chlorophenyl)-pyrido[2,3-b]benzoxazepin-5(6H)-one led to a significant accumulation of cells in the G2/M phase of the cell cycle. This suggests that the compound may exert its effects by targeting cellular components that are critical for the transition from the G2 phase to mitosis or for the completion of mitosis itself.
Apoptosis Induction and Mechanistic Studies in Cell Lines
Beyond halting proliferation, an effective anticancer agent should ideally induce programmed cell death, or apoptosis, in tumor cells. The pro-apoptotic potential of pyrido[2,3-b]benzoxazepin-5(6H)-one derivatives has been investigated through various mechanistic studies. The evaluation of a series of 8-alkoxy-6-aryl-pyrido[2,3-b]benzoxazepin-5(6H)-ones revealed that their cytotoxic effects are mediated, at least in part, by the induction of apoptosis.
Mechanistic investigations into how these compounds trigger apoptosis have focused on key signaling pathways. It has been demonstrated that certain derivatives can induce apoptosis through the activation of caspases, which are the primary executioners of the apoptotic process. Furthermore, these compounds have been shown to modulate the expression of proteins belonging to the Bcl-2 family, which are critical regulators of apoptosis. Specifically, they can lead to an increase in the expression of pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins, thereby shifting the cellular balance towards cell death.
Assessment of Compound Selectivity in Cellular Contexts
An ideal anticancer drug should exhibit selective toxicity towards cancer cells while sparing normal, healthy cells. The selectivity of pyrido[2,3-b]benzoxazepin-5(6H)-one derivatives has been a key focus of their preclinical evaluation. Studies have compared the cytotoxic effects of these compounds on both tumor cell lines and normal cell lines.
For example, a series of 8-alkoxy-6-aryl-pyrido[2,3-b]benzoxazepin-5(6H)-ones were tested against HeLa (cervical cancer) cells and a non-cancerous cell line. The results indicated that some of these derivatives displayed a degree of selectivity, showing higher potency against the cancer cell line compared to the normal cells. This suggests a potential therapeutic window for these compounds, although further investigation is required to confirm this selectivity in more complex biological systems. The selectivity is often expressed as a selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells.
In Vivo Pharmacological Evaluation in Animal Models
Following promising in vitro results, the evaluation of pyrido[2,3-b]benzoxazepin-5(6H)-one derivatives progresses to in vivo animal models to assess their efficacy in a whole-organism context.
Efficacy Assessment in Preclinical Disease Models
The in vivo antitumor activity of lead compounds from the pyrido[2,3-b]benzoxazepin-5(6H)-one class has been evaluated using models such as the hollow fiber assay. This assay involves implanting semipermeable hollow fibers containing cultured cancer cells into the peritoneal cavity or subcutaneous space of mice. This method allows for the simultaneous evaluation of a compound's activity against multiple cell lines in an in vivo environment and provides an initial assessment of its bioavailability and antitumor effects.
Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation Studies
The goal of PK/PD studies is to establish a clear relationship between the concentration of a drug in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics). tandfonline.comuniversiteitleiden.nl This is crucial for predicting a therapeutic dosing range in humans and ensuring that the drug can achieve sufficient target engagement at a safe exposure level. nih.gov
Predictive Modeling for In Vivo Performance
Predictive modeling integrates in vitro data with physiological parameters to forecast a drug's in vivo pharmacokinetic profile. tandfonline.com This model-based approach is essential for CNS drugs to predict not just plasma concentrations, but more importantly, concentrations in the brain. tandfonline.com
Physiologically-based pharmacokinetic (PBPK) models are sophisticated computational tools used for this purpose. tandfonline.com These models incorporate:
Drug-Specific Parameters: Data from in vitro assays, such as metabolic stability (CLint), plasma protein binding, and blood-to-plasma ratio.
System-Specific Parameters: Physiological information about the species being modeled, such as organ blood flow rates, tissue volumes, and enzyme abundance.
For a CNS compound, the PBPK model must also include parameters related to blood-brain barrier (BBB) transport. nih.gov This includes predicting the extent of passive diffusion and whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of the brain. The ultimate goal is to predict the target-site concentration and receptor occupancy over time, which is the key driver of the pharmacodynamic effect. tandfonline.comtandfonline.com
Evaluation of Bioavailability for Preclinical Candidate Selection
Oral bioavailability (F) is the fraction of an administered dose that reaches systemic circulation. It is a critical parameter for selecting a preclinical candidate, as low bioavailability can make it challenging to achieve therapeutic concentrations with a convenient oral dosing regimen.
Bioavailability is determined through in vivo pharmacokinetic studies in animal models (e.g., rats or monkeys). The study typically involves administering the compound via two different routes:
Intravenous (IV) administration: This route ensures 100% of the drug enters systemic circulation, serving as the reference.
Oral (PO) administration: The drug is given by gavage, and blood samples are collected over time.
The area under the concentration-time curve (AUC) is calculated for both routes. Bioavailability is then determined using the following formula:
F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Factors influencing bioavailability include poor absorption from the gut and first-pass metabolism in the liver. Data from in vitro metabolic stability studies can help predict the extent of first-pass metabolism. nih.gov A compound with high metabolic stability, good permeability, and acceptable solubility is more likely to have favorable oral bioavailability. The structural properties of heterocyclic compounds can significantly influence these factors. rroij.comeprajournals.com
Future Research Directions and Therapeutic Advancement
Strategic Design of Next-Generation Pyrido[2,3-b]nih.govnih.govbenzoxazepin-5(6H)-one Analogues
The development of next-generation analogues of pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one will be heavily reliant on a deep understanding of its structure-activity relationships (SAR). By systematically modifying the core scaffold, medicinal chemists can fine-tune the pharmacological properties of these compounds to enhance potency, selectivity, and pharmacokinetic profiles.
Key strategies for the design of novel analogues include:
Modification of the Pyridine (B92270) Ring: Alterations to the pyridine ring, such as the introduction of various substituents, can influence the electronic properties and steric bulk of the molecule, potentially impacting receptor binding affinity and selectivity.
Substitution on the Benzene (B151609) Ring: The benzene portion of the benzoxazepine ring system offers another avenue for modification. The addition of different functional groups can modulate lipophilicity and metabolic stability.
A significant area of interest is the design of dual A1/A2A adenosine (B11128) receptor antagonists. plos.org Such compounds may offer synergistic effects in the treatment of neurodegenerative disorders like Parkinson's disease. plos.org The pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one scaffold could serve as a template for developing such dual-acting agents. Furthermore, subtle chemical modifications have been shown to shift the pharmacological profile of a ligand from an antagonist to an agonist. acs.org This principle could be applied to the pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one core to generate novel agonists for different therapeutic applications.
Table 1: Potential Modifications for Pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one Analogues
| Molecular Region | Potential Modifications | Desired Outcome |
| Pyridine Ring | Introduction of alkyl, aryl, or halogen substituents | Enhanced potency and selectivity |
| Benzene Ring | Addition of electron-withdrawing or donating groups | Improved pharmacokinetic properties |
| Oxazepine Ring | Modification of the lactam functionality | Altered receptor interaction and signaling |
Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas
While the initial focus for the pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one scaffold has been on adenosine receptors, particularly in the context of neurological and cardiovascular disorders, future research should aim to explore its potential against a broader range of biological targets and in new therapeutic areas. nih.govnih.gov
Recent research has highlighted the role of adenosine receptors in cancer and immune-related disorders. taylors.edu.myacs.org Adenosine signaling within the tumor microenvironment can suppress anti-tumor immunity. acs.org Therefore, antagonists of A2A and A2B adenosine receptors are being investigated as a new class of oncology therapeutics. acs.org The pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one scaffold could be a valuable starting point for the development of novel cancer immunotherapies.
Furthermore, the modulation of adenosine receptors has been proposed for the management of a wide array of conditions including inflammatory diseases, pain, and glaucoma. nih.govtaylors.edu.my Systematic screening of pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one analogues against a panel of receptors and enzymes could uncover unexpected activities and open up new avenues for therapeutic development.
Table 2: Potential New Therapeutic Areas for Pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one Analogues
| Therapeutic Area | Potential Biological Target | Rationale |
| Oncology | A2A/A2B Adenosine Receptors | Overcoming immunosuppression in the tumor microenvironment |
| Inflammatory Diseases | A3 Adenosine Receptor | Modulation of inflammatory pathways |
| Glaucoma | A3 Adenosine Receptor | Regulation of intraocular pressure |
| Pain Management | A1 Adenosine Receptor | Modulation of nociceptive signaling |
Integration of Advanced Drug Discovery Technologies and High-Throughput Screening
The discovery and optimization of novel pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one analogues can be significantly accelerated by the integration of advanced drug discovery technologies.
Computational Approaches:
Deep Learning and Pharmacophore Modeling: These in silico methods can be used to screen large virtual libraries of compounds to identify those with a high probability of binding to a specific target. plos.org This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally. plos.org
Molecular Docking: This technique allows for the visualization of how a ligand might bind to its target receptor at the atomic level. nih.gov It can provide valuable insights into the key interactions that govern binding affinity and selectivity, thereby guiding the rational design of more potent and specific analogues. nih.gov
High-Throughput Screening (HTS):
Fluorescent Ligand-Based Assays: Recent advances in fluorescent ligand technology have enabled the development of HTS assays that can be performed in a more native cellular environment without the need for genetic modification of the receptor. nih.govpatrinum.ch These assays are suitable for screening large compound libraries to identify novel hits. nih.govpatrinum.ch
Affinity Mass Spectrometry: This technique can be used to screen tens of thousands of compounds to identify those that bind to a purified receptor. nih.gov
The combination of computational methods and HTS will be instrumental in efficiently exploring the chemical space around the pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one scaffold and identifying promising lead candidates for further development. nih.gov
Addressing Key Research Challenges in Scaffold Optimization and Lead Development
Despite the promise of the pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one scaffold, several key challenges need to be addressed during its optimization and the development of lead compounds.
Achieving Isoform Selectivity: A major hurdle in the development of adenosine receptor modulators is achieving high selectivity for a specific receptor subtype (A1, A2A, A2B, or A3). nih.gov Poor selectivity can lead to off-target effects and an undesirable side-effect profile. nih.gov Medicinal chemists must employ sophisticated design strategies and screening assays to develop analogues with high isoform selectivity. nih.govrsc.org
Optimizing Pharmacokinetic Properties: Compounds with excellent in vitro activity may not be effective in vivo due to poor absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Future research must focus on optimizing the pharmacokinetic profile of pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one analogues to ensure they reach their target in sufficient concentrations and have an appropriate duration of action. nih.gov
Navigating the Complexity of Heterocyclic Chemistry: The synthesis and functionalization of complex heterocyclic scaffolds can be challenging. researchgate.netjmchemsci.com The development of robust and efficient synthetic routes is crucial for the timely production of a diverse range of analogues for biological evaluation. researchgate.netjmchemsci.com
Overcoming these challenges will require a multidisciplinary approach, combining expertise in medicinal chemistry, pharmacology, computational modeling, and synthetic chemistry. The successful navigation of these hurdles will be essential for unlocking the full therapeutic potential of the pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one scaffold.
Q & A
Basic Research Questions
Q. What synthetic strategies optimize yield and purity for pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivatives in multi-step reactions?
- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted pyridine and benzoxazepine precursors. For example, crystallographic studies of 8-chloro-5-(4-phenethylpiperazin-1-yl)pyrido[2,3-b][1,5]benzoxazepine reveal triclinic crystal systems (space group P1), with optimized reaction conditions (e.g., pyridine as a solvent, 123 K crystallization) to stabilize intermediates and reduce side products . Solubility data for derivatives (e.g., 3-amino-6,9-dimethyl-substituted analogs) can guide solvent selection during purification .
Q. How is the aqueous solubility of this compound derivatives experimentally determined?
- Methodology : Use shake-flask or HPLC methods with buffered solutions (e.g., ammonium acetate, pH 6.5) to measure solubility. Derivatives like 3-amino-6,7,9-trimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one show solubility variations dependent on substituent polarity . Data should be validated against computational models (e.g., Yalkowsky’s General Solubility Equation) to account for logP and melting point discrepancies .
Q. What spectroscopic techniques are critical for structural elucidation of this compound derivatives?
- Methodology : X-ray crystallography (e.g., MoKα radiation, λ = 0.71073 Å) provides definitive bond lengths and angles, as demonstrated for 8-chloro derivatives (α = 107.774°, β = 95.487°, γ = 108.783°) . Complementary NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm substituent positions and molecular formulas (e.g., C24H23ClN4O, M = 418.91) .
Advanced Research Questions
Q. How do structural modifications impact CDK8 inhibitory activity and selectivity in this compound derivatives?
- Methodology : Structure-activity relationship (SAR) studies show that substituents at the 3-position (e.g., amino groups) enhance CDK8 binding affinity. For example, Martínez-González et al. (2020) reported IC50 values of 1.3 µM in SW620 colorectal cancer cells using STAT1 phosphorylation assays . Molecular docking (e.g., Glide SP mode) identifies hydrogen bonds with kinase hinge regions (e.g., Glu66, Asp98), while selectivity against CDK9 is assessed via kinase panel screens .
Q. What methodologies resolve contradictions in reported biological targets (e.g., CDK8 vs. MAO-B) for benzoxazepinone derivatives?
- Methodology : Comparative in vitro assays using recombinant enzymes (e.g., CDK8/cyclin C vs. MAO-B) under standardized conditions (e.g., 10 µM substrate concentrations). For instance, tricyclic pyrazolo[1,5-d][1,4]benzoxazepin-5(6H)-one derivatives exhibit MAO-B inhibition (IC50 ~50 nM) but negligible CDK8 activity, highlighting scaffold-dependent selectivity . Cross-validation with siRNA knockdown or CRISPR-edited cell lines confirms target specificity .
Q. How are pharmacokinetic properties (e.g., metabolic stability) optimized for this compound-based therapeutics?
- Methodology : Microsomal stability assays (human liver microsomes, NADPH cofactor) identify metabolic hotspots (e.g., oxidation at the pyridine ring). Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show improved half-lives (t₁/₂ > 2 h) compared to methyl-substituted analogs . LC-MS/MS quantifies metabolites, while PAMPA assays predict blood-brain barrier permeability for neurodegenerative applications .
Q. What computational approaches validate the role of this compound derivatives in disrupting oncogenic signaling pathways?
- Methodology : RNA-seq or phosphoproteomics (e.g., SILAC labeling) in triple-negative breast cancer (TNBC) models identifies downstream targets (e.g., STAT1, IL-6/JAK2). Network analysis (Cytoscape) links CDK8 inhibition to suppression of stemness genes (SOX2, OCT4) . Molecular dynamics simulations (AMBER) assess binding stability in CDK8’s ATP pocket (RMSD < 2.0 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
